molecular formula C21H26O3 B8427159 4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No. B8427159
M. Wt: 326.4 g/mol
InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N
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Patent
US04834907

Procedure details

On the other hand, 4-hydroxy-4'-biphenylcarboxylic acid ethyl ester (38.7 g, 0.160 mol) was dissolved in ethanol (200 ml), followed by further adding and dissolving KOH (9 g, 0.160 mol), adding optically active p-toluenesulfonic acid 1-methyl-heptyl ester obtained above (50 g, 0.176 mol), keeping the mixture under reflux for 4 hours, cooling, adding toluene (200 ml) and 6N-HCl (50 ml), washing the toluene layer with a 2N-NaOH aqueous solution, washing with water till the washing water became neutral, and distilling off toluene to obtain as a residue, optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester (38.6 g, 0.109 mol), which was dissolved in ethanol (6 ml), NaOH (5.3 g, 0.130 mol) and water (26 ml), following by heating the solution under reflux for 10 minutes to deposit crystals, cooling, adding 6N-HCl (20 ml), separating crystals by filtering, and recrystallizing from acetic acid to obtain optically active 4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid (23.4 g). This product exhibited liquid crystal phases and its phase transition points, C-SC* point, SC*-Ch point and Ch-I point were 160° C., 177° C. and 196° C., respectively.
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Six
Name
Quantity
5.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].CC(OS(C1C=CC(C)=CC=1)(=O)=O)CCCCCC.Cl.C([O:43][C:44]([C:46]1[CH:51]=[CH:50][C:49]([C:52]2[CH:57]=[CH:56][C:55]([O:58][CH:59]([CH3:66])[CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH3:65])=[CH:54][CH:53]=2)=[CH:48][CH:47]=1)=[O:45])C.[OH-].[Na+]>C(O)C.O.C1(C)C=CC=CC=1>[CH3:66][CH:59]([O:58][C:55]1[CH:56]=[CH:57][C:52]([C:49]2[CH:48]=[CH:47][C:46]([C:44]([OH:45])=[O:43])=[CH:51][CH:50]=2)=[CH:53][CH:54]=1)[CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH3:65] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
26 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
38.7 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C
Step Six
Name
4'-(1-methyl-heptyloxy)-4-biphenylcarboxylic acid ethyl ester
Quantity
38.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
5.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by further adding
CUSTOM
Type
CUSTOM
Details
obtained above (50 g, 0.176 mol)
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
washing the toluene layer with a 2N-NaOH aqueous solution
WASH
Type
WASH
Details
washing with water till the washing water
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
CUSTOM
Type
CUSTOM
Details
to obtain as a residue
TEMPERATURE
Type
TEMPERATURE
Details
by heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
separating crystals
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
recrystallizing from acetic acid

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.